molecular formula C19H30N2O3 B4558648 5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid

5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid

Cat. No. B4558648
M. Wt: 334.5 g/mol
InChI Key: JPOJEONTWHBHGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid and its derivatives often involves the reaction of adamantyl-containing compounds with piperazine derivatives under specific conditions. For instance, the reaction of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione with iodoethane, 2-dimethylaminoethyl chloride hydrochloride, or 2-piperidinoethyl chloride hydrochloride in ethanolic potassium hydroxide yields corresponding derivatives with antimicrobial and anti-HIV-1 activity (El-Emam et al., 2004). This exemplifies the intricate multi-step synthesis processes often required to produce such molecules.

Molecular Structure Analysis

Molecular structure analysis of compounds related to 5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid involves detailed quantum chemical calculations and spectroscopic characterization. For example, a novel functionalized triazoline-3-thione compound with adamantyl and piperazine substituents was analyzed using the DFT method to explore its energy, geometrical structure, and vibrational wavenumbers, showcasing the complex interplay between different molecular moieties and their effects on the compound's properties (El-Emam et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid derivatives are diverse. The formation of N-Mannich bases from the reaction of adamantyl-containing triazoline-3-thione with formaldehyde and piperazines yields compounds with notable antimicrobial activity (Al-Abdullah et al., 2014). These reactions highlight the chemical versatility of these molecules.

Physical Properties Analysis

The physical properties of 5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure of related compounds, like the 5-(Adamantan-1-yl)-3-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, provides insight into the molecular arrangement and potential intermolecular interactions, which are essential for understanding the compound's stability and reactivity (El-Emam et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are fundamental for the practical application of 5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid derivatives. Studies on their antimicrobial, anti-inflammatory, and even anti-HIV activities underline the significant potential of these compounds in medicinal chemistry and drug design (Khan et al., 2012).

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of novel derivatives, including 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles, revealed antimicrobial and anti-inflammatory activities. Some compounds showed significant effects against Gram-positive bacteria and demonstrated dose-dependent activity in anti-inflammatory models (Al-Omar et al., 2010).
  • Research on adamantyl aryl- and heteroarylpiperazine derivatives, including adatanserin, identified potential anxiolytic and antidepressant agents due to their serotonin receptor activities. These compounds exhibited high affinity for 5-HT(1A) receptors and moderate affinity for 5-HT(2) receptors, with significant in vivo partial agonist activity at 5-HT(1A) sites and antagonist activity at 5-HT(2) sites (Abou-Gharbia et al., 1999).
  • A study focused on derivatives of 4-(het)aryl-4-oxobut-2-enoic acid, including adamantyl compounds, found high hemostatic activity with low acute toxicity, indicating a relationship between structure and pharmacological effect (Pulina et al., 2017).

Antimicrobial and Antiviral Properties

  • Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and tested for antimicrobial activity. Several compounds displayed potent antibacterial activity against a range of pathogens, and some also showed good anti-inflammatory activity (Al-Abdullah et al., 2014).
  • A study on N-(1-Adamantyl)carbothioamide Derivatives highlighted their antimicrobial and hypoglycemic activities. Some derivatives exhibited potent antibacterial activity, and one compound showed significant reduction in serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).
  • The synthesis of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones revealed compounds with significant antimicrobial and anti-HIV-1 activity, particularly against Gram-positive bacteria and in reducing HIV-1 viral replication (El-Emam et al., 2004).

properties

IUPAC Name

5-[4-(1-adamantyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c22-17(2-1-3-18(23)24)20-4-6-21(7-5-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-16H,1-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOJEONTWHBHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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